molecular formula C10H14N4O3S B2460969 cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034379-26-3

cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2460969
CAS No.: 2034379-26-3
M. Wt: 270.31
InChI Key: CVHMCFLYOJDUIF-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound that belongs to the class of azetidinones. This compound features a cyclopropyl group, a triazole ring, and a sulfonyl group, making it a unique and versatile molecule. It has garnered interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps One common route includes the cyclization of appropriate precursors under controlled conditions

    Cyclization of Azetidinone Core: The azetidinone core can be synthesized through the reaction of a suitable amine with a β-lactam precursor under acidic or basic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
  • Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propanone

Uniqueness

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the triazole and sulfonyl groups contribute to its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a member of the triazole class of compounds, which are known for their diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S. It possesses a cyclopropyl group attached to a sulfonamide moiety linked to a triazole ring, contributing to its potential biological efficacy.

PropertyValue
Molecular Weight240.30 g/mol
Density1.4 g/cm³
Boiling Point450.5 °C
Flash Point226.2 °C
LogP0.58

Antifungal Activity

Research has indicated that derivatives of triazoles exhibit significant antifungal properties. For instance, studies have shown that related compounds demonstrate effectiveness against various fungal strains, including Candida and Aspergillus species. The presence of the triazole ring is crucial for this activity due to its ability to inhibit the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes .

Antibacterial Activity

Cyclopropyl-containing triazoles have also been evaluated for antibacterial activity. In vitro studies suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways .

Herbicidal Activity

The compound has shown promising results in herbicidal applications. For example, related triazole derivatives have been reported to exhibit significant herbicidal effects against Brassica napus, suggesting potential use in agricultural settings as a selective herbicide . The mechanism of action may involve inhibition of specific enzymes critical for plant growth.

Case Studies

  • Study on Antifungal Activity : A study conducted by Liu et al. (2013) examined the antifungal properties of several triazole derivatives against Candida albicans. The results indicated that modifications in the side chains significantly enhanced antifungal activity compared to standard treatments .
  • Evaluation of Herbicidal Properties : In another investigation by Xue et al. (2012), the herbicidal efficacy of various triazole compounds was assessed against weeds in agricultural fields. The study concluded that certain structural features, including the presence of a cyclopropyl group, contributed positively to herbicidal activity .

Properties

IUPAC Name

cyclopropyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-13-6-11-12-10(13)18(16,17)8-4-14(5-8)9(15)7-2-3-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHMCFLYOJDUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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